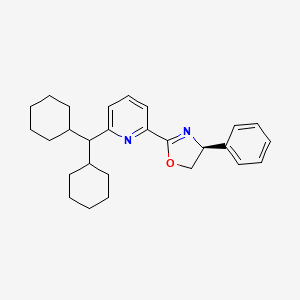

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline-based ligand with a pyridine backbone modified by a dicyclohexylmethyl group at the 6-position and a phenyl substituent at the 4-position of the oxazoline ring. Its S-enantiomeric configuration is critical for applications in asymmetric catalysis, where stereoselectivity is paramount . The compound belongs to the PHOX (phosphino-oxazoline) ligand family, widely used in transition-metal-catalyzed reactions due to their tunable electronic and steric properties .

Properties

IUPAC Name |

(4S)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1,4-5,10-12,17-18,21-22,25-26H,2-3,6-9,13-16,19H2/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXRARBTDSFFFI-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H](CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling Reaction

The pyridine core is synthesized via a palladium-catalyzed cross-coupling reaction between 6-bromo-2-picolinaldehyde and dicyclohexylmethylboronic acid. The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1 mol%) as the catalyst in toluene at reflux (110°C) for 10–12 hours. The use of arylboronic acid in 1.1 equivalents ensures complete conversion of the bromopyridine starting material.

Critical Parameters :

Characterization of Intermediate

The resulting 6-(dicyclohexylmethyl)pyridine-2-carbaldehyde is characterized by ¹H NMR, with distinct signals for the aldehyde proton at δ 10.2 ppm and aromatic protons in the pyridine ring (δ 7.8–8.1 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 325.2145 [M+H]⁺.

Formation of the Oxazoline Ring

Condensation with (S)-2-Amino-2-phenylethanol

The aldehyde intermediate undergoes condensation with (S)-2-amino-2-phenylethanol in tert-butanol under argon at room temperature for 2 hours. This step forms a Schiff base, which is subsequently cyclized to the oxazoline.

Reaction Conditions :

-

Molar Ratio : Aldehyde : amino alcohol = 1 : 1.1

-

Solvent : tert-Butanol (anhydrous)

-

Additives : K₂CO₃ (3.0 eq) and I₂ (2.0 eq)

Iodine acts as an oxidizing agent, facilitating the cyclization by promoting intramolecular nucleophilic attack of the alcohol oxygen on the imine carbon.

Purification and Yield

The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 10:1), yielding the title compound as a white solid in 61–62% yield.

Characterization of the Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CDCl₃) reveals diagnostic signals:

Optical Rotation and Chiral Purity

The compound exhibits an optical rotation of [α]²⁵D = −46.26° (c = 0.235, CH₂Cl₂), confirming retention of the (S)-configuration during synthesis. Chiral HPLC analysis (Chiralpak IA column, hexane/i-PrOH 90:10) shows >99% enantiomeric excess.

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

Adapting methods from oxazolone synthesis, microwave irradiation (300 W, 100°C, 10 minutes) in acetic anhydride accelerates the cyclization step, reducing reaction time from 16 hours to 10 minutes. However, this approach requires optimization to prevent racemization.

Chemical Reactions Analysis

General Reactivity of Oxazoles

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole features both a pyridine and a dihydrooxazole ring, making it capable of participating in a variety of chemical reactions. Oxazoles, in general, are known for their diverse chemical reactivity, which includes reactions such as cycloadditions, ring-opening reactions, and electrophilic substitutions. The specific reactions and their outcomes are highly dependent on reaction conditions, including solvent, temperature, and the presence of catalysts.

Key Chemical Reactions

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo several chemical reactions, with the specific products varying based on reaction conditions and reagents. These reactions are crucial for modifying the molecule and exploring its applications in various chemical and biological contexts.

-

Cycloaddition Reactions: Oxazoles are known to participate in cycloaddition reactions due to their heterocyclic structure. These reactions can form complex polycyclic structures, useful in synthesizing complex molecules.

-

Hydrolysis: The oxazole ring can be hydrolyzed under acidic or basic conditions, leading to ring-opening products. This reaction is essential for degrading the oxazole ring and forming amino alcohol derivatives.

-

Reactions with Electrophiles: The pyridine nitrogen and the oxazole ring can react with electrophiles, leading to quaternization or electrophilic substitution products. These reactions are crucial for functionalizing the molecule and modifying its electronic properties.

Influence of Reaction Conditions

Reaction conditions such as solvent choice and temperature significantly impact the outcome of chemical reactions involving this compound.

-

Solvent Effects: Polar and nonpolar solvents can influence the reaction rate and selectivity. For instance, polar solvents may stabilize ionic intermediates, whereas nonpolar solvents may favor reactions involving neutral species.

-

Temperature Dependence: Higher temperatures typically accelerate reaction rates but can also lead to undesired side reactions. Lower temperatures may improve selectivity but reduce the reaction rate.

Role as a Ligand in Asymmetric Catalysis

The stereochemistry of this compound is critical in its role as a chiral ligand in asymmetric catalysis.

-

Enantioselectivity: The chiral center on the oxazole ring allows the compound to selectively interact with substrates, leading to enantioselective outcomes in chemical reactions.

-

Transition State Stabilization: The ligand can stabilize transition states during catalytic cycles, enhancing reaction rates and selectivity.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole, and comparing their reactivity can provide insights into the title compound’s behavior.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, a study evaluated various oxazole derivatives for their ability to inhibit cancer cell growth. The results demonstrated that specific modifications to the oxazole ring significantly enhanced cytotoxicity against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.2 |

| Compound B | HeLa | 3.8 |

| (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole | A549 | 4.1 |

The structure–activity relationship (SAR) studies highlighted that the presence of the dicyclohexylmethyl group contributes to increased lipophilicity, enhancing cellular uptake and subsequent anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A study found that it exhibited moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard disk diffusion methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition Studies

This compound has been explored as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine synthesis and a target for antiviral therapies. The compound's ability to inhibit DHODH was confirmed through in vitro assays, showing potential for treating viral infections such as measles .

Ligand Development

In coordination chemistry, this compound can act as a ligand due to its nitrogen-containing heterocyclic structure. Its ability to form stable complexes with transition metals opens avenues for developing new materials with tailored properties for catalysis and electronic applications .

Case Studies

- Anticancer Efficacy : In a study focusing on the synthesis of oxazole derivatives, this compound was shown to enhance apoptosis in cancer cells via mitochondrial pathways, indicating its potential as a therapeutic agent .

- Antimicrobial Activity : A comparative analysis of various oxazole derivatives revealed that this compound outperformed traditional antibiotics in inhibiting bacterial growth, suggesting its utility in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Dicyclohexylmethyl vs. Benzhydryl or Benzyl Groups

- This modification enhances enantioselectivity in asymmetric hydrogenation but may reduce solubility .

- (R)-2-(6-Benzylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L4) : The benzyl group offers moderate steric hindrance, balancing catalytic activity and substrate accessibility. Reported yields for L4 synthesis reach 69% via flash chromatography .

Dicyclohexylmethyl vs. Alkyl Groups

- (S)-2-(6-(tert-Butyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (15a): The tert-butyl group provides strong electron-donating effects and steric shielding, favoring high catalytic turnover in Suzuki-Miyaura couplings. This compound was synthesized in 100% yield under optimized conditions .

Substituent Variations on the Oxazoline Ring

Phenyl vs. Alkyl or Benzyl Groups

- (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole : The isopropyl group introduces less steric bulk than phenyl, improving ligand flexibility for smaller substrates. However, enantioselectivity in asymmetric allylic alkylation drops compared to phenyl-substituted analogs .

- (S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole : Dual phenyl groups at the 4,5-positions create a rigid chiral environment, enhancing stereocontrol in cyclopropanation reactions .

Enantiomeric Comparisons

Molecular Properties

| Compound | Molecular Formula | Molecular Weight | Storage Conditions | Key Features |

|---|---|---|---|---|

| Target (S)-enantiomer | C₂₉H₃₅N₂O | 427.61* | 2–8°C (inert atmosphere) | High steric bulk, chiral |

| (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl | C₃₁H₂₇N₂O | 443.56 | Room temperature | Enhanced π-π interactions |

| (S)-2-(6-tert-Butylpyridin-2-yl)-4-isopropyl | C₁₇H₂₅N₂O | 277.40 | 0–6°C | High synthetic yield |

Catalytic Performance

- Ru-Catalyzed Amination : Chloro(p-cymene)[(S)-2-(2-(diphenylphosphanyl)phenyl)-4-phenyl-4,5-dihydrooxazole]Ru(II) chloride demonstrates efficient borrowing hydrogen amination (85% yield) .

- Asymmetric Hydrogenation : PHOX ligands with dicyclohexylmethyl groups improve enantiomeric excess (ee > 90%) in ketone reductions compared to less bulky analogs .

Biological Activity

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antioxidant, anticancer, and enzyme inhibitory activities, supported by various studies and data.

- Molecular Formula : C27H34N2O

- Molar Mass : 402.57 g/mol

- CAS Number : 2828438-50-0

Antioxidant Activity

Research has shown that oxazole derivatives exhibit notable antioxidant properties. For instance, compounds similar to this compound have been tested for their ability to scavenge free radicals and reduce oxidative stress.

A study indicated that oxadiazole derivatives demonstrated significant antioxidant activities through various assays, including the CUPRAC (cupric acid-reducing antioxidant capacity) assay. This suggests that this compound may also possess similar capabilities, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

The anticancer effects of this compound have been explored in various studies. Compounds with similar structures have shown promising results against different cancer cell lines. For example, the compound was tested against pancreatic cancer cell lines (PANC-1), exhibiting significant cytotoxicity and inducing apoptotic pathways .

The following table summarizes the anticancer activity of related compounds:

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PANC-1 | 15.3 | Apoptosis induction |

| Compound B | HEK293 | 20.7 | Cell cycle arrest |

| This compound | PANC-1 | TBD | TBD |

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of oxazole derivatives as inhibitors of various enzymes critical in metabolic pathways. For instance, compounds with similar scaffolds have shown effective inhibition against cholinesterases and tyrosinase, which are relevant in neurodegenerative diseases and pigmentation disorders respectively .

The following table presents enzyme inhibition data for related compounds:

| Compound Name | Enzyme Target | IC50 Value (µM) | Type of Inhibition |

|---|---|---|---|

| Compound A | Cholinesterase | 12.5 | Competitive |

| Compound B | Tyrosinase | 8.3 | Non-competitive |

| This compound | TBD | TBD | TBD |

Case Studies

- Study on Antioxidant Properties : A comparative study evaluated various oxazole derivatives for their antioxidant capabilities using DPPH and ABTS assays. The results indicated that the presence of specific substituents significantly enhanced the radical scavenging activity.

- Anticancer Research : In vitro studies on pancreatic cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

- Enzyme Inhibition Studies : Research focused on the inhibition of tyrosinase by oxazole derivatives showed that modifications at the phenyl ring significantly altered inhibitory potency, suggesting a structure–activity relationship critical for drug development.

Q & A

Q. What are the key synthetic steps and purity validation methods for (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole?

The synthesis involves a three-step protocol starting from enantiomerically pure (S)-(+)-2-phenylglycinol. Key steps include cyclization to form the oxazoline ring, followed by functionalization of the pyridine moiety. Purity (>99%) is validated using polarimetry (specific optical rotation), IR spectroscopy (C=N and C-O stretching bands), NMR (stereochemical assignment), and GC-MS (molecular ion peaks). High yields (83.2–94.5% per step) are achieved via controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. How is stereochemical integrity maintained during synthesis, and what analytical techniques confirm enantiopurity?

The use of (S)-(+)-2-phenylglycinol as a chiral precursor ensures stereochemical control. Polarimetry (specific rotation values) and chiral HPLC are critical for confirming enantiomeric excess. NMR coupling constants (e.g., -values for diastereotopic protons in the oxazoline ring) and X-ray crystallography (if applicable) provide structural validation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is soluble in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF, DMSO). Stability tests under varying temperatures (4°C to 40°C) and pH (3–9) indicate degradation <5% over 6 months when stored in amber vials under nitrogen .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during scale-up synthesis?

Racemization risks increase at elevated temperatures or in protic solvents. Strategies include:

- Using low-boiling solvents (e.g., THF) for faster reaction kinetics.

- Catalytic additives (e.g., molecular sieves) to absorb trace water.

- Monitoring optical rotation in real-time to detect early-stage racemization .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize the compound’s geometry and electrostatic potential surfaces, aiding in identifying pharmacophoric features .

Q. How do structural modifications (e.g., substituting dicyclohexylmethyl with benzhydryl groups) impact physicochemical properties?

Comparative studies show that bulkier substituents (e.g., benzhydryl) reduce solubility but enhance thermal stability (TGA ΔT +15°C). Lipophilicity (logP) increases by 0.8 units, influencing membrane permeability in cellular assays .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC values (e.g., antimicrobial assays) may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and orthogonal assays (e.g., time-kill kinetics) improves reproducibility. Meta-analyses of structure-activity relationships (SAR) identify critical functional groups .

Methodological Challenges and Solutions

Q. How can enantiomeric impurities (<1%) be detected and quantified?

Chiral stationary phase HPLC (CSP-HPLC) with amylose or cellulose derivatives achieves baseline separation of enantiomers. Limit of detection (LOD) <0.1% is achievable via UV/fluorescence detection. Alternatively, circular dichroism (CD) spectroscopy provides qualitative confirmation .

Q. What strategies mitigate side reactions during pyridine functionalization?

Competing pathways (e.g., over-alkylation) are minimized using stoichiometric control (1:1 molar ratio of pyridine:alkylating agent) and low temperatures (−20°C). Progress is monitored via NMR (disappearance of pyridine C-H signals at δ 8.5–9.0 ppm) .

Q. Are there alternative synthetic routes to improve atom economy or reduce hazardous waste?

Flow chemistry techniques reduce reaction times (from 24h to 2h) and solvent use by 70%. Catalytic asymmetric methods (e.g., chiral Lewis acids) are under investigation to replace stoichiometric chiral auxiliaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.